4-(Difluoromethyl)-6-phenylpyrimidine
Description
4-(Difluoromethyl)-6-phenylpyrimidine is a fluorinated pyrimidine derivative characterized by a difluoromethyl (-CF₂H) group at the 4-position and a phenyl ring at the 6-position of the pyrimidine core. Pyrimidines are heterocyclic aromatic compounds widely utilized in pharmaceuticals due to their structural similarity to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors . The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the phenyl substituent contributes to π-π stacking interactions in binding pockets .
Properties
Molecular Formula |
C11H8F2N2 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-phenylpyrimidine |
InChI |
InChI=1S/C11H8F2N2/c12-11(13)10-6-9(14-7-15-10)8-4-2-1-3-5-8/h1-7,11H |
InChI Key |
JDIAICIRDFMTFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-6-phenylpyrimidine typically involves the difluoromethylation of pyrimidine derivatives. One common method is the late-stage difluoromethylation, which can be achieved through various approaches, including electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the difluoromethylation of pyrimidine can be accomplished using difluorocarbene reagents under specific reaction conditions .
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-6-phenylpyrimidine may involve continuous flow difluoromethylation protocols, which utilize reagents like fluoroform (CHF3) for the difluoromethylation of sp3 carbons . This method is advantageous due to its efficiency and scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-6-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where the difluoromethyl or phenyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include difluorocarbene reagents, transition metal catalysts, and radical initiators . Reaction conditions may vary depending on the desired transformation, such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, difluoromethylation reactions typically yield difluoromethylated pyrimidine derivatives .
Scientific Research Applications
4-(Difluoromethyl)-6-phenylpyrimidine has diverse applications in scientific research, including:
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets . The compound may act as a hydrogen-bond donor or acceptor, influencing its binding affinity and specificity towards target proteins .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Substituent Effects on Electronic Properties and Reactivity
Key structural analogs and their substituents:
Analysis:
- Electron-Withdrawing Effects : The difluoromethyl group (-CF₂H) in the target compound provides moderate electron withdrawal compared to stronger groups like -Cl or -CF₃ . This balance may optimize electronic interactions in enzyme binding without excessive deactivation of the pyrimidine ring.
- Lipophilicity : The phenyl group at the 6-position enhances lipophilicity, similar to analogs in . However, the difluoromethyl group increases hydrophobicity compared to -CH₃ or -NH₂ .
Structural and Crystallographic Insights
- Conformational Flexibility : The phenyl group at the 6-position in 4-methyl-6-phenylpyrimidin-2-amine exhibits dihedral angles of 29.41° and 46.32° relative to the pyrimidine ring , suggesting moderate rigidity. The difluoromethyl group may induce similar or greater torsional strain due to its bulk.
- Crystal Packing: Weak C–H···O and C–H···π interactions stabilize analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine . The target compound’s packing may rely on C–F···H or π-stacking due to its substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
